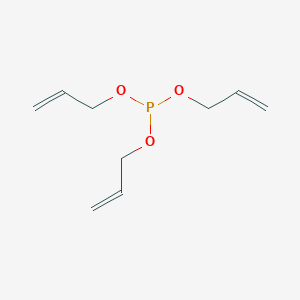

Triallyl phosphite

Übersicht

Beschreibung

Synthesis Analysis

Triallyl phosphite can be synthesized through direct phosphorylation of alcohols, phenols, saccharides, and nucleosides, producing diallyl-protected phosphorylated compounds in good to high yields. This method is selective for primary alcohols and applicable to a wide range of substrates, including amino acids, carbohydrates, and nucleosides (Si Li, M. Ahmar, Y. Queneau, L. Soulère, 2015).

Molecular Structure Analysis

The molecular structure of triallyl phosphite allows it to induce carbon-carbon condensation reactions, particularly with aromatic aldehydes, leading to the formation of glycol phosphates and various phospholane derivatives. This reactivity pattern is attributed to the phosphite's ability to engage in reactions that form complex structures from simpler precursors (F. Ramirez, S. Bhatia, C. P. Smith, 1967).

Chemical Reactions and Properties

Triallyl phosphite has been employed as an electrolyte additive in lithium-ion batteries, where it significantly enhances discharge capacity retention under high-temperature conditions. Its effectiveness is attributed to the formation of a protective interfacial film on the electrode surfaces, which is crucial for the stability and performance of the batteries (Yicun Lin, Hong Zhang, Xiaopeng Yue, Le Yu, W. Fan, 2019).

Physical Properties Analysis

Although specific studies detailing the physical properties of triallyl phosphite were not identified in the current literature search, it can be inferred from related compounds and applications that its physical properties are conducive to its role in chemical synthesis and applications in battery technology. The effectiveness in these applications suggests favorable solubility, volatility, and stability characteristics.

Chemical Properties Analysis

The chemical properties of triallyl phosphite, such as its reactivity with aldehydes, nucleosides, and its role in the synthesis of phosphonates and phosphites, underscore its versatility. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and materials science. The synthesis of complex molecules from triallyl phosphite, including phosphonates and various cyclic phosphorus-containing compounds, demonstrates its utility in constructing diverse molecular architectures (Ellen Van Meenen, K. Moonen, Annelies Verwée, C. Stevens, 2006).

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Mixed Arylalkyl Tertiary Phosphines

- Application Summary: Trialkyl and triaryl phosphines, including Triallyl phosphite, are important classes of ligands in the field of catalysis and materials research. They have led to the design and development of new synthesis routes for a variety of phosphines .

- Methods of Application: The synthesis and characterization of some mixed arylalkyl tertiary phosphines were reported via the Grignard approach . A new asymmetric phosphine is characterized extensively by multi-spectroscopic techniques .

- Results or Outcomes: The study demonstrated that via a minor modification in the phosphine core, it is possible to modulate the properties and applications of the resulting materials .

2. Improvement of Root Biomass and Nutrition Use Efficiency in Wheat

- Application Summary: Phosphite, a reduced form of phosphate that belongs to a class of crop growth-promoting chemicals termed biostimulants, can enhance root growth . Triallyl phosphite could potentially be used in this context.

- Methods of Application: A series of morphological and physiological analyses were undertaken under nutrient, water, and heat stresses following a foliar application in wheat .

- Results or Outcomes: Phosphite treatment significantly increases Nitrate Reductase (NR) activity, leaf photosynthesis, and stomatal conductance, suggesting improved Nitrogen and Carbon assimilation . These differences were more pronounced under heat or drought treatment (photosynthesis and photosystem II stability) and nutrient deficiency (root traits and NR) .

3. Preparation and Characterization of Metal Phosphides

- Application Summary: Metal phosphides, including those derived from Triallyl phosphite, are an interesting class of materials due to their wide scope of properties and applications . They are used as catalytic materials, showing excellent activity for hydrogenation reactions .

- Methods of Application: The preparation, characterization, and catalytic activity of supported metal phosphides are reviewed . Reduction with phosphite, hypophosphite, or phosphine and the plasma reduction of phosphate can be carried out at lower temperatures, which leads to smaller metal phosphide particles and more active catalysts .

- Results or Outcomes: The study showed that metal phosphides are very active in hydrotreating reactions, with recent advances realized in using bimetallic and noble metal phosphides to achieve high activities and tailored selectivities .

4. Radical Precursor

- Application Summary: Triallyl phosphite is employed as a radical precursor . This means it can donate radicals, which are atoms, molecules, or ions with unpaired valence electrons, in various chemical reactions.

- Methods of Application: The specific methods of application can vary widely depending on the specific reaction or process in which Triallyl phosphite is being used as a radical precursor .

- Results or Outcomes: The use of Triallyl phosphite as a radical precursor can facilitate various chemical reactions, potentially leading to the synthesis of new compounds or materials .

5. Interactions in Soil and Turfgrass

- Application Summary: Phosphite, including Triallyl phosphite, can interact with phosphate in soil and turfgrass . It’s recognized as a P fertilizer source, while also being considered and labeled as a fungicide .

- Methods of Application: A series of morphological and physiological analyses were undertaken to evaluate how the application of phosphite, phosphate, and their combination affected turfgrass growth .

6. Improvement of Phosphite Dehydrogenase Activity

- Application Summary: Triallyl phosphite could potentially be used in the improvement of phosphite dehydrogenase activity, which has applications in plant biotechnology .

- Methods of Application: The study aimed to improve the catalytic efficiency of phosphite dehydrogenase from Ralstonia sp.4506 by directed evolution .

- Results or Outcomes: Overexpression of the improved phosphite dehydrogenase in Arabidopsis and rice showed increased efficiency of phosphite utilization and excellent development when phosphite was used as the primary source of phosphorus .

Safety And Hazards

Eigenschaften

IUPAC Name |

tris(prop-2-enyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O3P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWHEZXBZQXVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOP(OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059262 | |

| Record name | Phosphorous acid, tri-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triallyl phosphite | |

CAS RN |

102-84-1 | |

| Record name | Triallyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triallyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triallyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, tri-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid, tri-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ3PN55SHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)